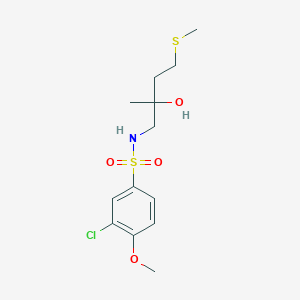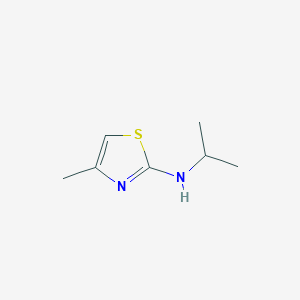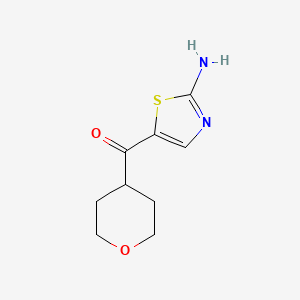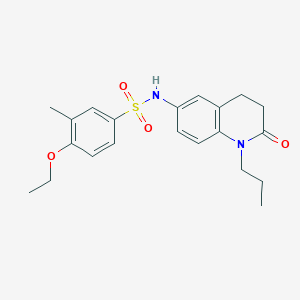
4-Bromo-3-iodobenzyl bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-iodobenzyl bromide, also known as 1-bromo-4-(bromomethyl)-2-iodobenzene, is a chemical compound with the molecular weight of 375.83 . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H5Br2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid substance at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Polycyclic Aromatic Hydrocarbons
4-Bromo-3-iodobenzyl bromide has been utilized in the synthesis of multisubstituted triphenylenes and phenanthrenes through cascade reactions. These reactions, catalyzed by palladium complexes, demonstrate the compound's potential as a versatile reagent in creating polycyclic aromatic hydrocarbons, which are crucial in the development of new organic materials with applications in electronics and photonics (Iwasaki, Araki, Iino, & Nishihara, 2015).
Development of Dendritic Macromolecules
Another significant application is in the preparation of polymers with controlled molecular architecture. This compound serves as a building block in a novel convergent approach to dendritic macromolecules. This method highlights the control over the nature and placement of peripheral groups in the molecule, crucial for the development of advanced materials with potential applications ranging from drug delivery systems to nanotechnology (Hawker & Fréchet, 1990).
Radiolabelling of Biologically Important Molecules
The compound has also been used in the radiolabelling of biologically significant molecules. Its efficient reaction with nucleophilic functional groups to generate radiolabelled quaternary ammonium and phosphonium salts underscores its potential in medical imaging and diagnostics, facilitating the study of biological processes at the molecular level (Wilson, Dannals, Ravert, Burns, & Wagner, 1986).
Electrochemical Applications
In electrochemistry, this compound has been employed as a catalyst for the reduction of CO2 and as a substrate in the electrosynthesis of 4-nitrophenylacetic acid. These applications not only contribute to the development of novel catalytic processes but also offer potential solutions for CO2 reduction and utilization, addressing environmental concerns (Mohammadzadeh, Zare, Khoshro, Ghobadi, & Benvidi, 2020).
Structural Studies
The compound has facilitated structural studies, such as the determination of methoxy derivatives of benzyl bromide, providing insights into the structural properties essential for the synthesis of dendritic materials. These findings have implications for material science, particularly in the design and synthesis of new materials with specific properties (Pan, Cheung, Harris, Constable, & Housecroft, 2005).
Safety and Hazards
4-Bromo-3-iodobenzyl bromide is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with hazard statements H302 and H314, indicating that it can cause severe skin burns and eye damage, and may be harmful if swallowed . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-bromo-4-(bromomethyl)-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOYOQGDKQDGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2826405.png)



![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)




![3-(4-Chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2826423.png)
